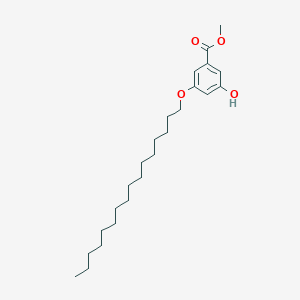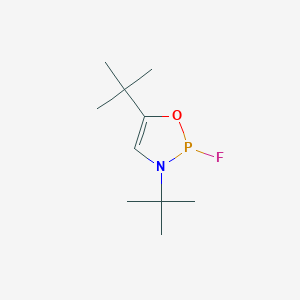![molecular formula C19H24O7S B14243301 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol CAS No. 185200-76-4](/img/structure/B14243301.png)
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol is a complex organic compound that combines the structural features of a sulfonic acid and a dioxane derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol typically involves multiple steps:
-
Formation of 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol
Starting Materials: Phenol, ethylene oxide, and 1,3-dioxane.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the dioxane ring.
Procedure: Phenol reacts with ethylene oxide to form 2-phenoxyethanol, which is then cyclized with 1,3-dioxane under acidic conditions to yield 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
-
Sulfonation to form 4-Methylbenzenesulfonic acid
Starting Material: Toluene.
Reaction Conditions: The sulfonation reaction is carried out using concentrated sulfuric acid at elevated temperatures.
Procedure: Toluene is sulfonated to form 4-Methylbenzenesulfonic acid.
-
Coupling Reaction
Starting Materials: 4-Methylbenzenesulfonic acid and 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.
Reaction Conditions: The coupling reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Procedure: The two compounds are coupled together to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the dioxane ring can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents.
Products: Reduction of the sulfonic acid group can yield sulfonyl hydrides or thiols.
-
Substitution
Reagents: Halogens, nucleophiles.
Conditions: Carried out under various conditions depending on the desired substitution.
Products: Substitution reactions can lead to the formation of halogenated derivatives or other substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
科学研究应用
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Investigated as a drug delivery agent due to its unique structural features.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
作用机制
The mechanism of action of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound can act as an inhibitor or activator of various enzymes.
- Receptors: It may interact with cellular receptors to modulate signaling pathways.
-
Pathways Involved
- Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
- Metabolic Pathways: It may affect metabolic pathways by interacting with key enzymes and intermediates.
相似化合物的比较
4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-4-yl)oxy]ethanol.
- 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-6-yl)oxy]ethanol.
-
Comparison
Structural Differences: The position of the dioxane ring and the substituents can vary, leading to differences in chemical properties and reactivity.
Chemical Properties: The unique combination of the sulfonic acid and dioxane moieties in this compound imparts distinct chemical properties that are not observed in similar compounds.
Applications: The specific structural features of this compound make it suitable for applications that may not be feasible with other similar compounds.
属性
CAS 编号 |
185200-76-4 |
|---|---|
分子式 |
C19H24O7S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol |
InChI |
InChI=1S/C12H16O4.C7H8O3S/c13-6-7-14-11-8-15-12(16-9-11)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11-13H,6-9H2;2-5H,1H3,(H,8,9,10) |
InChI 键 |
CHHZTPYLSPDXTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
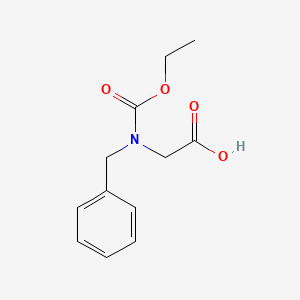

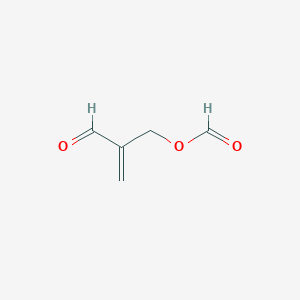
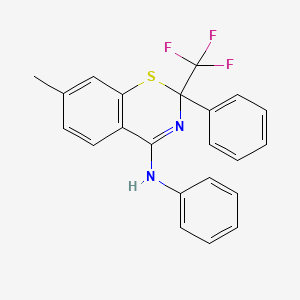
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)


